molecular formula C7H5N3O2 B023877 4-Amino-3-nitrobenzonitrile CAS No. 6393-40-4

4-Amino-3-nitrobenzonitrile

Cat. No. B023877
CAS RN: 6393-40-4
M. Wt: 163.13 g/mol
InChI Key: JAHADAZIDZMHOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminobenzonitriles, including compounds structurally related to 4A-3NBN, can be achieved through nitrosation reactions followed by iron(III)-catalyzed C-C bond cleavage of 2-arylindoles. This method features inexpensive catalysts and is scalable for larger preparations, highlighting the accessibility of 4A-3NBN derivatives (Chen et al., 2018).

Molecular Structure Analysis

The molecular structure and interactions of 4A-3NBN have been analyzed through comparisons with natural Watson-Crick base pairs, revealing the flexibility and higher dipole moment of 4A-3NBN pairs. This suggests potential applications in disrupting DNA/RNA helix formation, indicative of the compound's significance in biochemical research (Palafox et al., 2022).

Chemical Reactions and Properties

Reactivity studies have shown that the presence of an amino group in compounds similar to 4A-3NBN can significantly influence nucleophilic substitution reactions, suggesting an activating effect of the amino group on adjacent nitro groups. This highlights the compound's reactivity and potential utility in synthesizing various derivatives (Shevelev et al., 2001).

Physical Properties Analysis

Investigations into the physical properties of 4A-3NBN derivatives have included studies on their crystal structures and vibrational frequencies, providing insights into the solid-state behavior and molecular vibrations of these compounds. This information is crucial for understanding the material characteristics of 4A-3NBN and related molecules (Sert et al., 2013).

Chemical Properties Analysis

4A-3NBN and its derivatives exhibit notable chemical properties, including reactivity towards hydrogenation and potential applications in pharmaceuticals. Studies on the hydrogenation of nitrobenzonitriles have shed light on the influence of nitro and amino groups on the reaction pathways, revealing the compound's versatility in synthetic chemistry (Koprivova & Červený, 2008).

Scientific Research Applications

  • Antiviral Prodrugs : 4A-3NBN molecules, due to their flexible nature and higher dipole moment, can disrupt DNA/RNA helix formation, leading to potential applications in antiviral prodrugs (Palafox et al., 2022).

  • MALDI Matrix for Small Molecules : 4-Hydroxy-3-nitrobenzonitrile serves as a general-purpose MALDI (Matrix-Assisted Laser Desorption/Ionization) matrix for analyzing small organic molecules, peptides, and proteins, offering better performance than commercial matrices for small molecules (Gu et al., 2021).

  • Synthesis of Benzotriazine Derivatives : 4-Substituted 2-nitrophenylguanidines, which can be synthesized and cyclized to 3-amino-7-substituted 1,2,4-benzotriazine-1-oxides, provide a new class of nitrates for organic synthesis, highlighting the versatility of aminobenzonitriles in synthetic chemistry (Pazdera & Potáček, 1989).

  • Reactions with Halogenoboranes : Aminobenzonitriles, including 4A-3NBN, react with halogenoboranes to produce amine-halogenoboranes and derivatives of the 1.3.2-diazaboranaphthalene ring, demonstrating their reactivity and potential in producing complex organic compounds (Meller et al., 1974).

  • Facilitating Organic Reactions : The substitution of the nitro group in aminobenzonitriles leads to a twist in the aromatic ring, which can potentially increase reactivity in organic synthesis (Shevelev et al., 2001).

  • Solubility and Reactivity Studies : Studies on the solubility of nitrobenzonitriles in various solvents contribute to understanding their reactivity and potential applications in different chemical processes (Wanxin et al., 2018).

  • Hydrogenation Processes : Hydrogenation of nitrobenzonitriles, including 4A-3NBN, using catalysts like Raney nickel, forms primary amines, indicating their role in chemical synthesis and transformations (Koprivova & Červený, 2008).

  • Heat Capacities and Phase Transitions : Understanding the heat capacities and phase transitions of nitrobenzonitrile isomers, including 4A-3NBN, is crucial for their application in thermal processes and material science (Jiménez et al., 2002).

  • Mutagenicity Studies : The structure-activity relationship studies involving cyano and nitro substitutions in anilines, including 4A-3NBN, help in understanding their mutagenicity and potential risks in biological systems (Josephy et al., 2018).

  • Vibrational Analysis : Theoretical vibrational frequencies and geometric parameters of chloro-nitrobenzonitriles correlate well with experimental data, indicating the potential of 4A-3NBN in spectroscopic studies (Sert et al., 2013).

  • Corrosion Inhibition : Benzonitriles, including variants of 4A-3NBN, have been studied for their effectiveness as corrosion inhibitors, particularly in acidic mediums, demonstrating their industrial applications (Chaouiki et al., 2018).

Safety and Hazards

4-Amino-3-nitrobenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers on this compound include studies on its base pairs with uracil, thymine, and cytosine nucleobases . These studies provide valuable insights into the properties and potential applications of this compound .

properties

IUPAC Name

4-amino-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHADAZIDZMHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344315
Record name 4-Amino-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6393-40-4
Record name 4-Amino-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6393-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-acetamidobenzonitrile (9.40 g) in concentrated sulfuric acid (80 ml) was added potassium nitrate in small portions at a temperature not exceeding 10° C. The reaction mixture was stirred at 5°-10° C. for 2 hours and poured into ice-water and the separated crystals were collected by suction. To the crystals was added 4N hydrochloric acid (100 ml) and the mixture was refluxed for 2 hours. After cooling to room temperature, the crystals were recovered by filtration, washed with water and dried under reduced pressure to give 7.22 g of 4-amino-3-nitrobenzonitrile.
Quantity
9.4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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80 mL
Type
solvent
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[Compound]
Name
ice water
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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